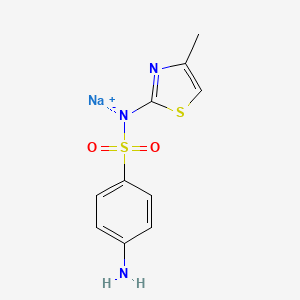
Sulfamethylthiazole sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfamethylthiazole sodium is a sulfonamide antibiotic used primarily for its antibacterial properties. It is often applied topically in combination with tetracycline to treat bacterial eye infections . The compound is known for its ability to inhibit bacterial growth by interfering with the synthesis of folic acid, which is essential for bacterial proliferation .
准备方法
Synthetic Routes and Reaction Conditions
Sulfamethylthiazole sodium can be synthesized through the reaction of sulfamethylthiazole with sodium hydroxide. The process involves dissolving sulfamethylthiazole in an aqueous solution of sodium hydroxide, followed by crystallization to obtain the sodium salt . The reaction is typically carried out under controlled temperature conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to maximize yield and minimize impurities. The use of cryogenic conditions and controlled pH levels are crucial to achieving high-quality this compound suitable for pharmaceutical applications .
化学反应分析
Types of Reactions
Sulfamethylthiazole sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
科学研究应用
Sulfamethylthiazole sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of bacterial resistance and enzyme inhibition.
Medicine: Applied in the treatment of bacterial infections, particularly in ophthalmology.
Industry: Utilized in the production of antibacterial coatings and materials.
作用机制
Sulfamethylthiazole sodium exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By competitively inhibiting this enzyme, this compound prevents the formation of folic acid, thereby inhibiting bacterial growth and proliferation . The molecular target of this compound is the bacterial enzyme dihydropteroate synthase, and the pathway involved is the folic acid synthesis pathway .
相似化合物的比较
Similar Compounds
Sulfathiazole: Another sulfonamide antibiotic with similar antibacterial properties.
Sulfamethizole: A sulfonamide used to treat urinary tract infections.
Sulfadiazine: Used in combination with other antibiotics to treat a variety of bacterial infections.
Uniqueness
Sulfamethylthiazole sodium is unique in its specific application for treating bacterial eye infections when combined with tetracycline. Its ability to penetrate the central nervous system also distinguishes it from other sulfonamides .
属性
CAS 编号 |
58944-02-8 |
|---|---|
分子式 |
C10H10N3NaO2S2 |
分子量 |
291.3 g/mol |
IUPAC 名称 |
sodium;(4-aminophenyl)sulfonyl-(4-methyl-1,3-thiazol-2-yl)azanide |
InChI |
InChI=1S/C10H10N3O2S2.Na/c1-7-6-16-10(12-7)13-17(14,15)9-4-2-8(11)3-5-9;/h2-6H,11H2,1H3;/q-1;+1 |
InChI 键 |
WSHBUVWBGHKXLX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















